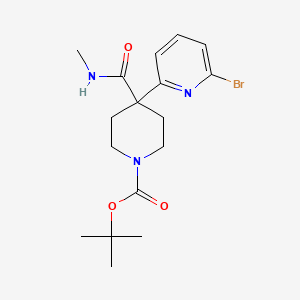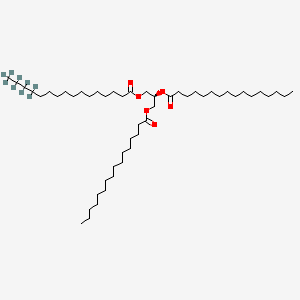
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is a deuterated form of a triacylglycerol that contains palmitic acid at the sn-1, sn-2, and sn-3 positions. It is often used as an internal standard for the quantification of 1,2,3-tripalmitoyl-rac-glycerol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in lipid research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is synthesized through esterification reactions involving deuterated palmitic acid and glycerol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol involves its interaction with lipid metabolic pathways. It inhibits glucose-stimulated insulin secretion and reduces the viability of certain cell types in a concentration-dependent manner . The compound’s molecular targets include enzymes involved in lipid metabolism and signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: A diacylglycerol with palmitic acid at the sn-1 and sn-2 positions.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with palmitic acid at the sn-1 and sn-2 positions.
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-phosphocholine: A deuterated phosphatidylcholine with palmitic acid at the sn-1 position.
Uniqueness
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry applications. Its specific incorporation of deuterium atoms allows for precise quantification and analysis of lipid species in complex biological samples .
Properties
Molecular Formula |
C51H98O6 |
|---|---|
Molecular Weight |
816.4 g/mol |
IUPAC Name |
[(2S)-2,3-di(hexadecanoyloxy)propyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,4D2,7D2,10D2/t48-/m1/s1 |
InChI Key |
PVNIQBQSYATKKL-NXQILUQVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


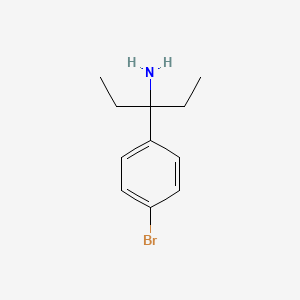
![9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine](/img/structure/B12298869.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)

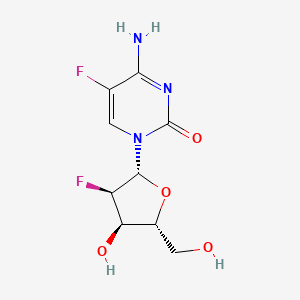
![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)
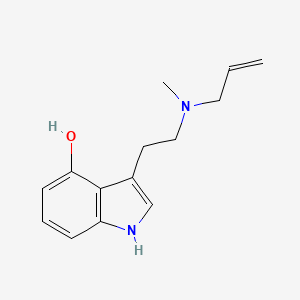
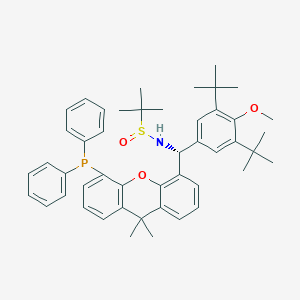
![beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,22alpha)-16,28-dihydroxy-22-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-](/img/structure/B12298922.png)
